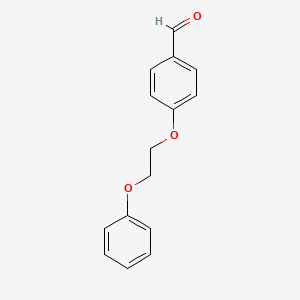

4-(2-Phenoxyethoxy)benzaldehyde

Übersicht

Beschreibung

4-(2-Phenoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(2,4-dinitrophenoxy)benzaldehyde was synthesized by reacting 4-hydroxybenzaldehyde with bis-(2,2-dichloro-ethyl) ether in dimethyl-formamide .Physical And Chemical Properties Analysis

The boiling point of 4-(2-Phenoxyethoxy)benzaldehyde is predicted to be 410.0±25.0 °C, and its density is predicted to be 1.153±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Phenoxyethoxy)benzaldehyde, focusing on six unique fields:

Antimicrobial Activity

4-(2-Phenoxyethoxy)benzaldehyde has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, some analogues have been found to be more potent than ciprofloxacin against certain bacterial strains .

Pharmaceutical Intermediates

This compound is often used as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it a valuable building block in the development of drugs targeting different diseases, including cancer and infectious diseases. The aldehyde group allows for further chemical modifications, enhancing its utility in medicinal chemistry .

Organic Synthesis

In organic chemistry, 4-(2-Phenoxyethoxy)benzaldehyde serves as a versatile reagent. It is used in the synthesis of complex organic molecules, including heterocycles and other aromatic compounds. Its ability to undergo various chemical reactions, such as condensation and cyclization, makes it a crucial component in synthetic organic chemistry .

Material Science

This compound is also explored in material science for the development of new materials with specific properties. For example, it can be used in the synthesis of polymers and resins that have applications in coatings, adhesives, and other industrial products. Its chemical stability and reactivity are advantageous in creating materials with desired mechanical and thermal properties .

Biological Probes

4-(2-Phenoxyethoxy)benzaldehyde is utilized in the design of biological probes. These probes are essential in studying biological processes and interactions at the molecular level. The compound’s ability to form stable conjugates with biomolecules makes it useful in imaging and diagnostic applications, helping researchers understand cellular mechanisms and disease pathways .

Agricultural Chemicals

In agriculture, derivatives of 4-(2-Phenoxyethoxy)benzaldehyde are investigated for their potential as pesticides and herbicides. Their effectiveness in controlling pests and weeds, combined with their relatively low toxicity to non-target organisms, makes them attractive candidates for sustainable agricultural practices .

Zukünftige Richtungen

Research on benzaldehyde and its derivatives continues to be a topic of interest. For instance, a recent study investigated the impact of nanoparticle proximity on the hydrogenation of benzaldehyde . This could potentially open up new avenues for the study of 4-(2-Phenoxyethoxy)benzaldehyde and its derivatives.

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Phenoxyethoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to effective control of fungal pathogens . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .

Mode of Action

4-(2-Phenoxyethoxy)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound’s antifungal activity is through disruption of cellular antioxidation .

Biochemical Pathways

The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action results in the disruption of these pathways, leading to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Pharmacokinetics

A related compound, benzaldehyde, has been shown to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that 4-(2-Phenoxyethoxy)benzaldehyde may have similar properties, potentially enhancing membrane permeability and thus impacting bioavailability .

Result of Action

The molecular and cellular effects of 4-(2-Phenoxyethoxy)benzaldehyde’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Eigenschaften

IUPAC Name |

4-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541897 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103660-61-3 | |

| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

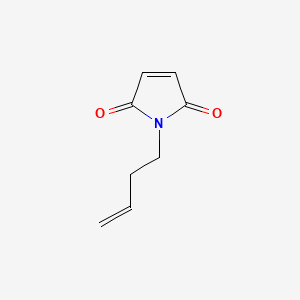

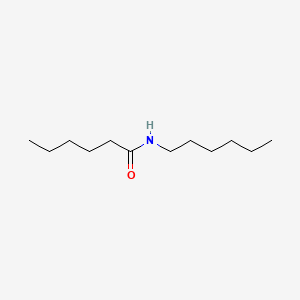

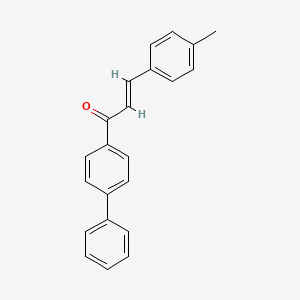

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B3045164.png)

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)

![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)

![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

-](/img/structure/B3045186.png)

![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)